molecular formula C11H16N2O4 B2948756 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate CAS No. 870532-76-6

1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate

Cat. No.: B2948756
CAS No.: 870532-76-6
M. Wt: 240.259
InChI Key: DDEUHMXKIWTWCX-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate is a chemical compound with the molecular formula C11H16N2O4 and a molecular weight of 240.26 g/mol . It is characterized by a pyrazole ring, which is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing automated systems for efficiency and consistency.

Chemical Reactions Analysis

1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-(tert-Butyl) 3-ethyl 1H-pyrazole-1,3-dicarboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl pyrazole-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-5-16-9(14)8-6-7-13(12-8)10(15)17-11(2,3)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEUHMXKIWTWCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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